1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl ring substituted with a tetrazole moiety and an ethanone group. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-bromoacetophenone with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide. The reaction proceeds through a [3+2] cycloaddition to form the tetrazole ring .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods often utilize microwave-assisted reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, dimethylformamide, and catalysts such as copper(I) iodide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone involves its interaction with molecular targets and pathways in biological systems. The tetrazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with enzymes and receptors . The compound’s planar structure allows for effective receptor-ligand interactions, enhancing its biological activity .
Comparison with Similar Compounds
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanone group, resulting in different reactivity and biological activity.
5-Substituted tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical and biological properties.
Tetrazole-based drugs: Compounds like losartan and valsartan, which contain tetrazole moieties, are used as antihypertensive agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[4-(5-methyltetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H10N4O/c1-7(15)9-3-5-10(6-4-9)14-8(2)11-12-13-14/h3-6H,1-2H3 |
InChI Key |
IJTKYBPOGNPMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.